N-(3,5-Dichlorophenyl)aspartic acid
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Overview
Description
N-(3,5-Dichlorophenyl)aspartic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to an aspartic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)aspartic acid typically involves the reaction of 3,5-dichloroaniline with aspartic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)aspartic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
N-(3,5-Dichlorophenyl)aspartic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)aspartic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichlorophenyl)glycine
- N-(3,5-Dichlorophenyl)alanine
- N-(3,5-Dichlorophenyl)valine
Uniqueness
N-(3,5-Dichlorophenyl)aspartic acid is unique due to the presence of both the dichlorophenyl group and the aspartic acid backbone. This combination imparts distinct chemical properties and potential applications that differentiate it from other similar compounds. For example, the presence of the dichlorophenyl group can enhance the compound’s stability and reactivity, while the aspartic acid backbone provides specific biochemical interactions.
Properties
CAS No. |
141046-79-9 |
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Molecular Formula |
C10H9Cl2NO4 |
Molecular Weight |
278.09 g/mol |
IUPAC Name |
2-(3,5-dichloroanilino)butanedioic acid |
InChI |
InChI=1S/C10H9Cl2NO4/c11-5-1-6(12)3-7(2-5)13-8(10(16)17)4-9(14)15/h1-3,8,13H,4H2,(H,14,15)(H,16,17) |
InChI Key |
IZQUSTQXEMAHAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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